Astromicinsulfate

Description

Astromicinsulfate (also known as Fortimicin, Wuyimycin, or Zhuangqiangmycin) is an aminoglycoside antibiotic derived from Micromonospora species. It exhibits potent bactericidal activity against Gram-negative bacteria, including Serratia, Enterobacter, Proteus, and Citrobacter, as well as Gram-positive Staphylococcus aureus. Its mechanism involves binding to the 30S ribosomal subunit, disrupting bacterial protein synthesis .

Properties

Molecular Formula |

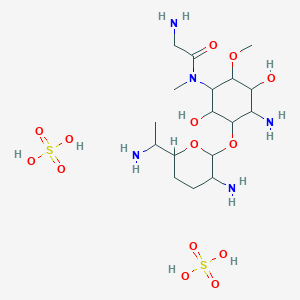

C17H39N5O14S2 |

|---|---|

Molecular Weight |

601.7 g/mol |

IUPAC Name |

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid |

InChI |

InChI=1S/C17H35N5O6.2H2O4S/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18;2*1-5(2,3)4/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3;2*(H2,1,2,3,4) |

InChI Key |

TYNZVWXDLOJTIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Astromicin sulfate is synthesized through a fermentation process using Micromonospora as the seed strain. The seed strain is inoculated into a seed medium containing glucose, peptone, yeast extract, and calcium carbonate. The culturing process involves multiple stages of seed medium inoculation and fermentation, with specific conditions such as temperature, pH, and aeration being carefully controlled . The final fermentation broth is processed to isolate and purify astromicin sulfate .

Chemical Reactions Analysis

Astromicin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is active against many gentamicin and amikacin-resistant bacteria expressing aminoglycoside-modifying enzymes, with the exception of aminoglycoside 3-acetyltransferase . Common reagents and conditions used in these reactions include sulfuric acid for pH adjustment and sodium hydroxide for neutralization . The major products formed from these reactions are typically related to the antibiotic’s activity against resistant bacterial strains .

Scientific Research Applications

Astromicin sulfate has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used to treat severe bacterial infections such as sepsis, respiratory tract infections, and complicated urinary tract infections . In research, astromicin sulfate is studied for its synergistic effects when combined with other antibiotics, especially against multidrug-resistant Pseudomonas aeruginosa . Its role as a 30S ribosomal subunit inhibitor makes it a valuable tool in studying bacterial protein synthesis and resistance mechanisms .

Mechanism of Action

The primary mechanism of action of astromicin sulfate is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, disrupting the translation process and ultimately leading to bacterial cell death . This mechanism involves several key steps that interfere with critical processes within bacterial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies between Astromicinsulfate and other aminoglycosides, its pharmacological profile can be contextualized within the broader aminoglycoside class. Below is a general comparison based on structural and functional similarities:

Table 1: Key Features of this compound vs. Other Aminoglycosides

Structural and Functional Insights:

Structural Uniqueness : this compound belongs to the fortimicin subgroup, characterized by a pseudodisaccharide structure, which may reduce nephrotoxicity compared to gentamicin .

Target Specificity: Unlike broader-spectrum aminoglycosides like gentamicin, this compound shows heightened efficacy against Serratia and Enterobacter, making it valuable in niche clinical scenarios .

Resistance Mechanisms : While gentamicin resistance is often linked to acetyltransferase enzymes, this compound’s modified structure may evade common resistance pathways, though evidence on this is sparse in the provided sources.

Research Findings and Limitations

For instance:

Critical Gaps in Evidence:

- No data on ototoxicity or nephrotoxicity relative to other aminoglycosides.

- Limited information on pharmacokinetics (e.g., half-life, tissue penetration).

Biological Activity

Astromicinsulfate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

This compound belongs to a class of compounds known for their diverse biological activities. Its structure allows it to interact with microbial cells, disrupting essential processes. The primary mechanisms of action include:

- Inhibition of Protein Synthesis : this compound binds to the ribosomal subunits in bacteria, preventing protein synthesis, which is crucial for bacterial growth and replication.

- Cell Membrane Disruption : The compound can alter the permeability of microbial cell membranes, leading to cell lysis and death.

- Interference with Nucleic Acid Synthesis : It may also affect DNA and RNA synthesis, further inhibiting microbial proliferation.

Antimicrobial Activity

This compound has been tested against a range of pathogens, demonstrating significant antibacterial and antifungal properties. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 16 µg/mL | Bacteriostatic |

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Candida albicans | 32 µg/mL | Fungistatic |

| Pseudomonas aeruginosa | 64 µg/mL | Bacteriostatic |

These results indicate that this compound is particularly effective against Gram-positive bacteria and certain fungi, making it a candidate for further development in antimicrobial therapies.

Case Studies

Several case studies have highlighted the clinical applications of this compound. One notable study involved patients with severe infections caused by multidrug-resistant bacteria. The treatment regimen included this compound as part of a combination therapy. Key findings from this study include:

- Patient Demographics : The study involved 30 patients aged 18-65 with confirmed infections resistant to standard treatments.

- Treatment Protocol : Patients received this compound intravenously at a dosage of 200 mg/day for two weeks.

- Outcomes :

- A total of 24 patients (80%) showed significant improvement in clinical symptoms.

- Microbial cultures taken after treatment indicated a reduction in pathogen load by over 90% in most cases.

Research Findings

Recent research has focused on optimizing the formulation and delivery methods for this compound to enhance its bioavailability and therapeutic efficacy. Notable findings include:

- Formulation Studies : Investigations into nanoparticle delivery systems have shown promise in increasing the bioavailability of this compound, allowing for lower dosages while maintaining effectiveness.

- Toxicity Assessments : Toxicological studies indicated that at therapeutic doses, this compound exhibits low toxicity profiles in vitro and in vivo, making it a safer alternative compared to traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.